molecular formula C18H16N2O3S B2979407 (E)-N'-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide CAS No. 121780-13-0

(E)-N'-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide

Cat. No.: B2979407
CAS No.: 121780-13-0
M. Wt: 340.4
InChI Key: DBODRWHQXQJUNM-CPNJWEJPSA-N
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Description

(E)-N'-(4-Methoxybenzylidene)naphthalene-2-sulfonohydrazide is a Schiff base derivative synthesized via the condensation of naphthalene-2-sulfonylhydrazide with 4-methoxybenzaldehyde. This compound belongs to the sulfonohydrazide class, characterized by a sulfonyl group (-SO₂-) linked to a hydrazine moiety, which forms an imine bond (C=N) with the aldehyde. The (E)-configuration of the imine bond is stabilized by conjugation with the aromatic systems of both the naphthalene and methoxybenzylidene groups. The 4-methoxy substituent on the benzylidene moiety enhances electron density through resonance, influencing the compound’s reactivity, solubility, and biological activity .

Schiff bases like this are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties. The compound’s synthesis typically involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol with a catalytic acid, followed by recrystallization .

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-17-9-6-14(7-10-17)13-19-20-24(21,22)18-11-8-15-4-2-3-5-16(15)12-18/h2-13,20H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBODRWHQXQJUNM-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide typically involves the condensation reaction between naphthalene-2-sulfonohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of (E)-N’-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxybenzylidene and naphthalene groups suggests potential interactions with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The structural diversity of sulfonohydrazide Schiff bases arises from modifications to the aldehyde or hydrazide components. Below is a comparative analysis with key analogs:

Compound Name Substituents/Modifications Key Properties References
(E)-N'-(4-Methoxybenzylidene)naphthalene-2-sulfonohydrazide 4-methoxybenzylidene, naphthalene-2-sulfonyl Moderate solubility in DMSO; antibacterial activity against Gram-negative bacteria.
(E)-N'-(2,5-Dimethoxybenzylidene)naphthalene-2-sulfonohydrazide 2,5-dimethoxybenzylidene Enhanced lipophilicity; stronger activity against P. aeruginosa and K. pneumoniae.
(E)-N'-(4-Bromo-2-thiophenemethylene)naphthalene-2-sulfonohydrazide 4-bromothiophene substituent Lower solubility in polar solvents; DFT studies show higher stability of E-isomer.
(E)-N'-(4-Methoxybenzylidene)isonicotinohydrazide Replaced naphthalene with isonicotinoyl Intermediate anti-E. coli activity; complies with Lipinski’s Rule of Five.
(E)-N'-(4-Dimethylaminobenzylidene)-2-naphthylacetohydrazide 4-dimethylamino group, naphthylacetate Improved solubility due to tertiary amine; fluorescence properties.

Key Observations :

  • Electron-donating groups (e.g., 4-methoxy, 4-dimethylamino) enhance solubility in organic solvents and improve drug-like properties .
  • Halogenated analogs (e.g., 4-bromothiophene) exhibit reduced solubility but increased thermal stability due to heavier atoms .
  • Ortho/meta-substituted derivatives (e.g., 2,5-dimethoxy) show stronger antibacterial effects than para-substituted analogs, likely due to steric and electronic effects on target binding .
Computational and Spectroscopic Studies
  • DFT Analysis : The E-isomer of the target compound is more stable than the Z-isomer by ~8 kcal/mol, as seen in analogous bromothiophene derivatives. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .
  • Solvatochromism : Unlike nitro-substituted analogs (), the target compound shows minimal solvatochromic shifts, indicating weaker intramolecular charge transfer .
  • Crystal Packing : The crystal structure of (E)-N'-(4-methoxybenzylidene)triazole-4-carbohydrazide () reveals intramolecular N–H⋯O hydrogen bonds, similar to the target compound’s predicted packing .
Drug-Likeness and Pharmacokinetics
  • Lipinski’s Rule: The target compound and its 4-methoxy isonicotinohydrazide analog () comply with Lipinski’s criteria (MW < 500, logP < 5), making them viable drug candidates .
  • Metabolic Stability : Methoxy groups reduce oxidative metabolism compared to methyl or hydroxyl substituents, as observed in pharmacokinetic studies of related Schiff bases .

Biological Activity

(E)-N'-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C15_{15}H15_{15}N3_{3}O2_{2}S
Molecular Weight: 297.36 g/mol
IUPAC Name: this compound

The compound features a naphthalene ring system, a sulfonohydrazide functional group, and a methoxybenzylidene moiety, which contribute to its diverse biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonohydrazide group is known to interact with various enzymes, potentially inhibiting their activity. This can lead to disruptions in metabolic pathways associated with disease states.
  • Antioxidant Activity: Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress and related damage.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although specific data on its efficacy is limited.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays indicated that the compound inhibits cancer cell proliferation through apoptosis induction and cell cycle arrest.

  • Case Study 1: A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Antimicrobial Effects

The antimicrobial activity of this compound has been assessed against various pathogens:

  • Case Study 2: In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound exhibited inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of S. aureus and E. coli
AntioxidantReduces oxidative stress markers in cell models

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